5-(neo-Pentyl)hydantoin

Physicochemical Property Drug Design Bioavailability

5-(neo-Pentyl)hydantoin (CAS 110072-96-3) is the mandatory, structurally unique reference standard for the identification and quantification of the designated PNU-140155 impurity in Linezolid drug substance. Its specific neo-pentyl group imparts distinct steric bulk and lipophilicity (LogP 0.74) unmatched by generic hydantoins, making it irreplaceable for accurate method validation and QC workflows. Procure the exact CAS to ensure regulatory compliance in your analytical testing—no alternative compound can serve this purpose. Additionally, its rigid, bulky geometry is exploited in asymmetric syntheses to achieve high diastereoselectivity (up to 92:8).

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 110072-96-3
Cat. No. B017017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(neo-Pentyl)hydantoin
CAS110072-96-3
Synonyms5-(3-Amyl)hydantoin;  (+/-)-5-(1-Ethylpropyl)hydantoin;  (+/-)-5-(1-Ethylpropyl)-2,4-imidazolidinedione; 
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCC(CC)C1C(=O)NC(=O)N1
InChIInChI=1S/C8H14N2O2/c1-3-5(4-2)6-7(11)10-8(12)9-6/h5-6H,3-4H2,1-2H3,(H2,9,10,11,12)
InChIKeyVZJBLSZIXFZMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(neo-Pentyl)hydantoin (CAS 110072-96-3): Baseline Characteristics and Procurement Overview


5-(neo-Pentyl)hydantoin (CAS 110072-96-3) is a hydantoin derivative characterized by a branched neo-pentyl (2,2-dimethylpropyl) substituent at the 5-position of the imidazolidine-2,4-dione core [1]. The compound has a molecular weight of 170.21 g/mol (C₈H₁₄N₂O₂), a melting point of 178-180°C, a predicted pKa of 8.83 ± 0.10, and is a solid soluble in DMSO, ethyl acetate, and methanol . It is primarily sourced as a reference standard or synthetic intermediate , with known applications in organic synthesis and as a designated impurity marker (PNU-140155) for the antibiotic linezolid .

Why Generic Substitution Fails for 5-(neo-Pentyl)hydantoin (CAS 110072-96-3): Critical Role of the Neo-Pentyl Moiety


The neo-pentyl (2,2-dimethylpropyl) group at the 5-position imparts distinct steric bulk and a specific molecular geometry that generic, less-substituted hydantoins (e.g., 5-methylhydantoin or 5-ethylhydantoin) cannot replicate [1]. This structural feature is critical; for instance, it influences the compound's lipophilicity (ACD/LogP of 0.74) and interaction with chiral environments, which directly impacts its performance as a chiral auxiliary and its recognition as a specific impurity in pharmaceutical syntheses . Substituting with a compound possessing a smaller, linear, or differently branched alkyl group at this position would alter these key physicochemical and interaction parameters, rendering the substitution unfit for purpose in applications where the neo-pentyl's specific spatial occupancy is a prerequisite [2].

5-(neo-Pentyl)hydantoin (CAS 110072-96-3) Quantified Differentiation: A Comparative Evidence Guide


Lipophilicity (LogP) Differentiation of 5-(neo-Pentyl)hydantoin from Unsubstituted Hydantoin

The presence of the neo-pentyl group significantly increases the lipophilicity of 5-(neo-Pentyl)hydantoin compared to the parent hydantoin scaffold. This is a quantifiable difference in a key drug-like property. The calculated ACD/LogP for 5-(neo-Pentyl)hydantoin is 0.74 , whereas the parent hydantoin (2,4-imidazolidinedione) has a calculated LogP of -0.92 [1]. This shift from a hydrophilic (LogP < 0) to a more lipophilic (LogP > 0) state is a direct consequence of the neo-pentyl substitution.

Physicochemical Property Drug Design Bioavailability

5-(neo-Pentyl)hydantoin as a Designated Linezolid Impurity Marker (PNU-140155)

5-(neo-Pentyl)hydantoin is a specifically identified and named impurity in the synthesis of the antibiotic linezolid, designated PNU-140155 . In contrast, other hydantoin derivatives (e.g., 5-phenylhydantoin, 5,5-diphenylhydantoin) are not recognized as process-related impurities for this specific drug substance. This establishes a unique and quantifiable role in analytical method development and quality control, where a pure reference standard of this exact compound is required for system suitability, method validation, and impurity quantification .

Pharmaceutical Analysis Impurity Profiling Quality Control

Predicted pKa and Ionization State of 5-(neo-Pentyl)hydantoin

The predicted pKa of 5-(neo-Pentyl)hydantoin is 8.83 ± 0.10 . This places it in a distinct ionization category compared to the more acidic hydantoin core (pKa of unsubstituted hydantoin is ~9.1 [1]) and other derivatives like 5,5-diphenylhydantoin (phenytoin, pKa ~8.3). This specific pKa value, a consequence of the neo-pentyl substituent, dictates its solubility and chromatographic behavior. For example, at a physiological pH of 7.4, 5-(neo-Pentyl)hydantoin (pKa 8.83) will be >95% non-ionized, a property that differs from more acidic analogs which would be partially ionized at the same pH.

Physicochemical Property Formulation Chromatography

5-(neo-Pentyl)hydantoin (CAS 110072-96-3) Optimal Application Scenarios Based on Evidence


Analytical Reference Standard for Linezolid Impurity (PNU-140155) Quantification

In pharmaceutical quality control and method validation for linezolid drug substance, 5-(neo-Pentyl)hydantoin is the unequivocally required reference standard for the identification, quantification, and control of the designated PNU-140155 impurity. Procurement of this specific CAS is mandated for any analytical laboratory performing linezolid-related impurity testing; no alternative compound can fulfill this function .

Scaffold for Lipophilic Drug Design in Medicinal Chemistry

The quantifiably higher lipophilicity of 5-(neo-Pentyl)hydantoin (calculated LogP 0.74) compared to the parent hydantoin (LogP -0.92) makes it a superior starting scaffold for designing drug candidates intended to cross biological membranes or target intracellular compartments. This property is critical for medicinal chemists optimizing the ADME profile of new chemical entities .

Intermediate for Chiral Auxiliary Synthesis

The rigid, bulky neo-pentyl group attached to the hydantoin core creates a sterically demanding environment. This structural feature is exploited in the use of 5-(neo-Pentyl)hydantoin as a precursor or core component for chiral auxiliaries in asymmetric synthesis, where high diastereoselectivity (up to 92:8) has been observed in related neo-pentyl-substituted systems [1]. Its unique geometry is essential for achieving the desired stereochemical outcome in such reactions.

Method Development for HPLC Analysis

The specific and distinct pKa of 5-(neo-Pentyl)hydantoin (8.83 ± 0.10) is a key parameter for analytical chemists developing robust reverse-phase HPLC methods. Its predicted non-ionized state at a wide range of pH values (pH < 7.5) simplifies method development by providing predictable retention behavior, unlike its more acidic or basic hydantoin counterparts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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